molecular formula C26H23NO6 B2921704 3,4,5-trimethoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923140-96-9

3,4,5-trimethoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide

Cat. No.: B2921704
CAS No.: 923140-96-9
M. Wt: 445.471
InChI Key: KMMHDWMJIRCEBP-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide (CID 18568843) is a synthetic small molecule with a molecular formula of C₂₆H₂₃NO₆ . This compound features a hybrid structure combining a 3,4,5-trimethoxybenzamide group, a well-known pharmacophore in medicinal chemistry, with a 4H-chromen-4-one (commonly known as chromone or coumarin) core that is substituted with a 3-methylphenyl group at the 2-position . The integration of the 3,4,5-trimethoxybenzamide moiety is of significant research interest as it is frequently employed to enhance a compound's binding affinity to biological targets through hydrophobic interactions and potential hydrogen bonding . Chromone derivatives, on the other hand, are privileged scaffolds in drug discovery, known for a wide spectrum of biological activities. This specific molecular architecture makes the compound a valuable building block and a candidate for screening in oncology research , particularly for investigating new enzyme inhibitors or cytotoxic agents . Similar chromone-benzamide hybrids have demonstrated promising anticancer properties in vitro against various cancer cell lines, with mechanisms of action that may include the induction of apoptosis . This product is provided for chemical and biological research purposes only. It is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Buyer assumes all responsibility for confirming product identity and/or purity prior to use.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[2-(3-methylphenyl)-4-oxochromen-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO6/c1-15-6-5-7-16(10-15)22-14-20(28)19-13-18(8-9-21(19)33-22)27-26(29)17-11-23(30-2)25(32-4)24(12-17)31-3/h5-14H,1-4H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMHDWMJIRCEBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been evaluated for their antihypertensive and local anesthetic activity, suggesting potential targets could be related to these biological processes.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific data. The interaction with its targets and the resulting changes would depend on the specific biological target it binds to.

Biochemical Pathways

Based on the potential antihypertensive and local anesthetic activity of similar compounds, it can be inferred that it might influence pathways related to these biological processes.

Result of Action

Similar compounds have shown prominent activity against both cancer cell lines, suggesting that this compound might also have potential anticancer activity.

Biological Activity

3,4,5-trimethoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a synthetic organic compound that belongs to the class of chromenone derivatives. This compound has gained significant attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C25H25NO6\text{C}_{25}\text{H}_{25}\text{N}\text{O}_6

This structure includes a chromenone core, a trimethoxybenzamide moiety, and a methylphenyl substituent, contributing to its unique biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The chromenone core is known to inhibit specific enzymes and receptors involved in cancer progression and inflammation. The trimethoxy group enhances solubility and bioavailability, while the methylphenyl group may increase binding affinity to target proteins.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Reference
A43112.5
MCF-715.0
HepG210.0

The compound's mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has shown promise as an anti-inflammatory agent. Studies indicate that it can inhibit pro-inflammatory cytokines and reduce inflammation markers in animal models.

Table 2: Anti-inflammatory Activity Data

ModelEffect ObservedReference
Carrageenan-induced edemaSignificant reduction in paw swelling
LPS-stimulated macrophagesDecreased TNF-alpha production

Case Studies

  • Case Study: Anticancer Efficacy in Melanoma
    A study evaluated the effects of this compound on melanoma cells. Results indicated a dose-dependent reduction in cell viability and increased apoptosis markers compared to untreated controls. The study concluded that the compound could serve as a lead for developing new melanoma therapies.
  • Case Study: In Vivo Anti-inflammatory Effects
    In a rodent model of arthritis, administration of the compound resulted in reduced joint swelling and pain scores compared to controls. Histological analysis showed decreased infiltration of inflammatory cells in treated animals, supporting its potential as an anti-inflammatory treatment.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The target compound’s chromen-4-one core distinguishes it from structurally related benzamide derivatives. Key analogs include:

PBX2 (3,4,5-Trimethoxy-N-(4-oxo-4H-benzo[b]pyrrolo[1,2-d][1,4]oxazin-7-yl)benzamide)
  • Core Structure : Benzo-pyrrolo-oxazin instead of chromen-4-one.
  • Key Differences : The benzo-pyrrolo-oxazin system introduces a fused heterocyclic ring, altering electronic properties and steric bulk compared to the chromone scaffold. This structural variation may influence receptor binding kinetics or metabolic stability .
Crystal Structure Analogs (e.g., C₅₆H₅₂N₄O₁₀)
  • Core Structure : Pyridine ring substituted with phenyl and methoxyphenyl groups.
  • The larger molecular weight (907.02 g/mol) suggests differences in solubility and bioavailability compared to the target compound .
N-[(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4,5-trimethoxybenzamide (CAS 149231-64-1)
  • Core Structure : 1,2-dihydropyridin-2-one.
  • The lower molecular weight (386.4 g/mol) may improve membrane permeability relative to the target compound .

Substituent Effects

  • Trimethoxybenzamide Group : Common to all analogs, this group contributes to hydrophobic interactions and hydrogen bonding via methoxy oxygen atoms.
  • Chromen-4-one vs. Benzofuran: describes a benzofuran-based analog (C₂₇H₂₅NO₇). The benzofuran’s rigidity and electron-rich nature differ from chromen-4-one’s conjugated keto group, which may alter binding to redox-active enzymes or kinases .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Inferred Activity
Target Compound C₂₇H₂₅NO₇* ~475.5 Chromen-4-one 3-methylphenyl, trimethoxybenzamide Kinase inhibition, Anticancer
PBX2 C₂₀H₁₈N₂O₆ 382.37 Benzo-pyrrolo-oxazin Trimethoxybenzamide GPER/ER antagonism
Pyridine-Based Analog C₅₆H₅₂N₄O₁₀ 907.02 Pyridine Phenyl, methoxyphenyl Structural studies
CAS 149231-64-1 C₁₉H₂₂N₂O₅ 386.40 Dihydropyridinone 4,6-dimethyl, 2-oxo Membrane permeability
Benzofuran Analog C₂₇H₂₅NO₇ 475.50 Benzofuran 4-methoxybenzoyl, methyl Redox modulation

*Estimated based on structural similarity to .

Q & A

Q. What are the established synthetic routes for 3,4,5-trimethoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide, and how can their efficiency be evaluated?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as substituted chromenones and benzamides. For example, and describe a protocol using O-benzyl hydroxylamine hydrochloride and p-trifluoromethyl benzoyl chloride under controlled conditions (0°C, CH2_2Cl2_2) to generate amide bonds. Efficiency is evaluated by:
  • Yield Optimization : Varying stoichiometry, solvents (e.g., acetonitrile vs. dichloromethane), and reaction times.
  • Purity Assessment : Thin-layer chromatography (TLC) for reaction monitoring, followed by column chromatography or recrystallization .
  • Hazard Mitigation : Rigorous risk assessments for reagents like trichloroisocyanuric acid (TCICA) and sodium pivalate, as outlined in .

Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) to confirm substituent positions and purity () .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., exact mass 363.1365 Da, as in ) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) and ORTEP-3 for visualizing molecular packing and hydrogen-bonding networks () .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different studies?

  • Methodological Answer : Contradictions in bioactivity (e.g., P-gp inhibition IC50_{50} values ranging from 1.4–20 µM in ) may arise from:
  • Assay Variability : Standardize protocols (e.g., cell lines, incubation times) and include positive controls (e.g., verapamil for P-gp studies).
  • Compound Stability : Monitor decomposition (e.g., via HPLC) under experimental conditions, as compound 3 in degrades at room temperature .
  • Structural Confirmation : Re-validate active batches using crystallography (SHELX) to rule out polymorphic differences .

Q. What strategies optimize synthesis yield while minimizing mutagenic byproducts?

  • Methodological Answer :
  • Byproduct Control : Replace mutagenic reagents (e.g., benzyl chloride derivatives) with safer alternatives ( notes sodium pivalate as less hazardous) .
  • Reaction Engineering : Use flow chemistry to reduce exposure to intermediates and improve heat dissipation.
  • Mutagenicity Screening : Conduct Ames II testing (as in ) during early-stage optimization to flag hazardous intermediates .

Q. How can structure-activity relationship (SAR) studies be designed to enhance pharmacological efficacy?

  • Methodological Answer :
  • Scaffold Modification : Systematic desmethylation of methoxy groups () or substitution of the chromenone core () to probe steric/electronic effects .
  • Targeted Assays : Prioritize high-throughput screening against specific targets (e.g., GPER antagonists in ) with dose-response validation .
  • Computational Modeling : Docking studies (e.g., using PubChem 3D conformers in ) to predict binding affinities before synthesis .

Data Contradiction Analysis

Q. How should conflicting crystallographic data be addressed during structural refinement?

  • Methodological Answer :
  • Software Cross-Validation : Compare SHELXL () with other refinement tools (e.g., PHENIX) to identify systematic errors .
  • Twinned Data Handling : Use SHELXL’s TWIN/BASF commands for high-resolution datasets with twinning (common in chromenone derivatives) .
  • Hydrogen Bonding Ambiguities : Re-examine ORTEP-3 visualizations () and validate with neutron diffraction if necessary .

Safety and Compliance

Q. What protocols ensure safe handling of intermediates with mutagenic potential?

  • Methodological Answer :
  • PPE and Ventilation : Use fume hoods and nitrile gloves when handling Ames-positive compounds (e.g., anomeric amides in ) .
  • Storage Conditions : Store light-sensitive compounds (e.g., ’s compound 3) in amber vials at –20°C to prevent decomposition .

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